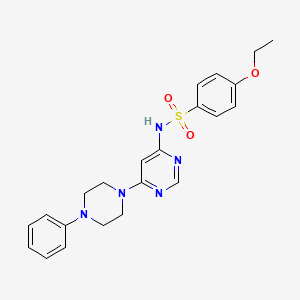![molecular formula C17H21N3O2 B2459976 N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide CAS No. 1645433-20-0](/img/structure/B2459976.png)
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide, also known as CB-13, is a synthetic cannabinoid that has been studied for its potential therapeutic applications. CB-13 was first synthesized in 1995 by Pfizer, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide acts as a selective agonist for the CB2 cannabinoid receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to have anti-cancer effects. This compound has also been shown to modulate the immune system, which may be responsible for its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide is its selectivity for the CB2 receptor, which allows for more targeted effects. However, one limitation is the lack of clinical studies in humans, which makes it difficult to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide involves several steps, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-cyanocyclobutane in the presence of triethylamine to form the corresponding amide. The final step involves the reaction of the amide with N-methyl-N-(trimethylsilyl)acetamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic and anti-inflammatory effects in animal models, and it has also been studied for its potential use in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-7-13(2)9-14(8-12)16(22)19-10-15(21)20(3)17(11-18)5-4-6-17/h7-9H,4-6,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEIZGCUMUZYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)N(C)C2(CCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)
![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)

![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)
![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)
![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2459910.png)

![N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2459912.png)
![3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2459913.png)

